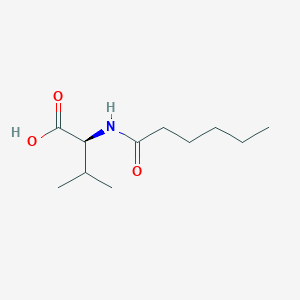
N-Hexanoyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexanoyl-L-valine is an organic compound with the molecular formula C11H21NO3. It belongs to the class of N-acylated amino acids, specifically derived from L-valine. This compound is characterized by the presence of a hexanoyl group attached to the nitrogen atom of L-valine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoyl-L-valine typically involves the acylation of L-valine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-Valine+Hexanoyl Chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce L-valine, which is then chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
N-Hexanoyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl substitution reactions often involve acyl chlorides and bases like pyridine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various N-acylated derivatives depending on the acyl group used.
科学的研究の応用
N-Hexanoyl-L-valine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-Hexanoyl-L-valine involves its interaction with specific molecular targets. In bacterial systems, it acts as a signaling molecule in quorum sensing, binding to receptor proteins and modulating gene expression. This interaction influences various cellular processes, including biofilm formation, virulence, and antibiotic resistance .
類似化合物との比較
Similar Compounds
N-Hexanoyl-L-homoserine lactone: Another N-acylated amino acid involved in quorum sensing.
N-Octanoyl-L-valine: Similar structure with an octanoyl group instead of a hexanoyl group.
N-Decanoyl-L-valine: Contains a decanoyl group, exhibiting different physicochemical properties.
Uniqueness
N-Hexanoyl-L-valine is unique due to its specific acyl chain length, which influences its solubility, reactivity, and biological activity.
特性
CAS番号 |
35418-21-4 |
|---|---|
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC名 |
(2S)-2-(hexanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-9(13)12-10(8(2)3)11(14)15/h8,10H,4-7H2,1-3H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChIキー |
CIXITHNTRDZSKC-JTQLQIEISA-N |
異性体SMILES |
CCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
正規SMILES |
CCCCCC(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


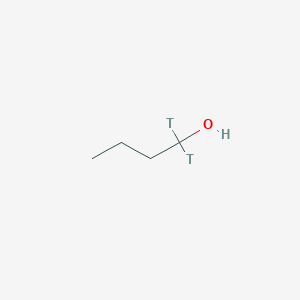
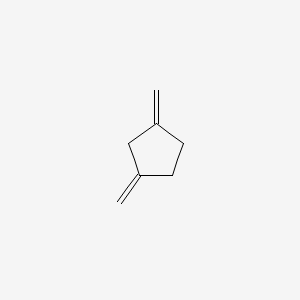
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
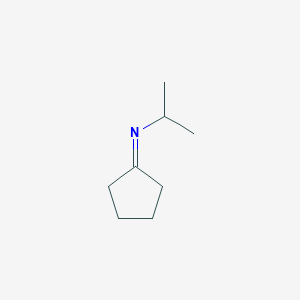
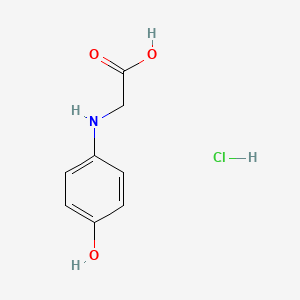
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
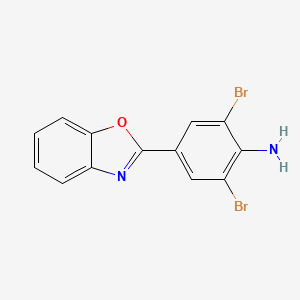
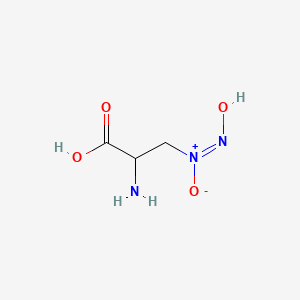
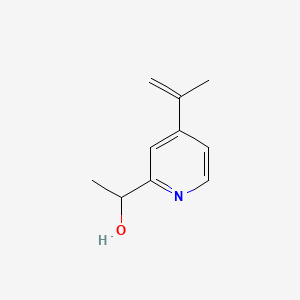
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
